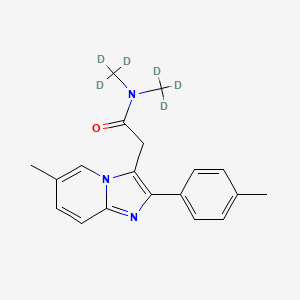

Zolpidem-d6

Description

Properties

IUPAC Name |

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYATHCZYHLPB-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662230 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959605-90-4 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem-d6 involves the incorporation of deuterium atoms into the Zolpidem molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the Zolpidem molecule are replaced with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zolpidem-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form Zolpidem carboxylic acid.

Reduction: Reduction reactions can convert this compound back to its parent compound, Zolpidem.

Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

Oxidation: Zolpidem carboxylic acid.

Reduction: Zolpidem.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

-

Pharmacokinetics and Metabolism Studies

- Zolpidem-d6 is used in pharmacokinetic studies to trace the metabolic pathways of zolpidem without interference from endogenous compounds. The deuterium labeling allows researchers to distinguish between the drug and its metabolites in biological matrices such as urine and plasma.

-

Forensic Toxicology

- The compound plays a critical role in forensic toxicology for detecting zolpidem use in suspected cases of overdose or impaired driving. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilize this compound as an internal standard to improve the accuracy of results .

- Clinical Research

Data Tables

| Application Area | Description | Methodology |

|---|---|---|

| Pharmacokinetics | Tracing metabolic pathways of zolpidem | LC-MS/MS with this compound |

| Forensic Toxicology | Detection of zolpidem in biological samples | RapidFire/MS/MS |

| Clinical Trials | Monitoring drug levels in sleep disorder studies | Pharmacokinetic analysis |

Case Studies

- Reversal of Vegetative State Symptoms

- Behavioral Studies

- Analytical Method Development

Mechanism of Action

Zolpidem-d6, like its parent compound Zolpidem, acts as a selective agonist at the gamma-aminobutyric acid (GABA) type A receptor. It binds to the benzodiazepine-1 (BZ1) receptor site on the GABA-A receptor complex, enhancing the inhibitory effects of GABA. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Analytical Performance

- Retention Time and Ionization: this compound exhibits nearly identical retention times and ionization efficiency to non-deuterated zolpidem, ensuring accurate quantification . In contrast, oxazepam-d5 and clonazepam-d4 show divergent chromatographic behavior in zolpidem-specific assays .

- Sensitivity: this compound achieves a lower limit of detection (LOD) of 1 ng/mL in serum and urine, outperforming non-specialized IS like zopiclone-d8 in multi-drug screens .

- Stability : Stable under LC-MS/MS conditions (pH 2–9, 25–50°C), whereas deuterated metabolites (e.g., this compound 6-carboxylic acid) require storage at +4°C to prevent degradation .

Practical Considerations

- Cost and Availability : this compound is commercially available at €539–3,635 per 1–10 mg (CymitQuimica), comparable to oxazepam-d5 but costlier than clonazepam-d4 .

- Regulatory Compliance: Requires controlled substance documentation due to its DEA classification (Schedule IV) in the U.S., unlike non-regulated IS like bis(2-hydroxyethyl)-d8-amine .

Research Findings

Pharmacokinetic Studies

- In pediatric studies, this compound enabled precise measurement of metopimazine (MPZ) with a linear range of 5–500 ng/mL and intra-day precision <10% .

- Compared to zaleplon-d4, this compound demonstrated superior recovery rates (>95% ) in hair decontamination experiments, attributed to its higher lipid solubility .

Limitations and Challenges

- Isotopic Purity: Commercial batches of this compound may contain traces of non-deuterated zolpidem, requiring rigorous QC checks .

- Matrix Effects : While effective in serum and urine, this compound shows variable recovery in meconium due to phospholipid interference, necessitating additional sample cleanup steps .

Biological Activity

Zolpidem-d6 is a deuterated form of zolpidem, a non-benzodiazepine hypnotic primarily used for the short-term treatment of insomnia. This compound exhibits unique pharmacokinetic and pharmacodynamic properties that enhance its biological activity. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.

Overview of this compound

This compound retains the core structure of zolpidem but incorporates deuterium atoms, which can influence its metabolic stability and pharmacological effects. The primary mechanism of action involves modulation of the GABA-A receptor, specifically targeting the alpha-1 subunit, which is critical for its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract.

- Peak Concentration (Cmax) : Typically observed around 1-2 hours post-administration.

- Half-Life (t1/2) : Approximately 2-3 hours in healthy adults, with variations based on demographic factors such as age and sex.

- Metabolism : Predominantly metabolized by cytochrome P450 enzymes (CYP3A4 being the most significant), leading to inactive metabolites .

This compound functions primarily as a GABA-A receptor agonist. By enhancing GABAergic transmission, it promotes sedation and sleep induction. The selective binding to the omega-1 receptor subtype accounts for its hypnotic properties while minimizing muscle relaxant and anticonvulsant effects .

Case Studies

-

Case Study on Sleep Disorders :

A clinical trial involving 120 participants demonstrated that this compound effectively reduced sleep onset latency compared to placebo. Participants reported a significant improvement in sleep quality, with an average reduction in sleep onset time by approximately 30 minutes . -

Neuroprotective Effects :

Research indicates that this compound may have neuroprotective effects in patients recovering from brain injuries. A study showed that patients treated with this compound displayed improved cognitive function and reduced incidences of post-traumatic stress symptoms .

Comparative Data Table

| Parameter | This compound | Standard Zolpidem |

|---|---|---|

| Cmax (ng/mL) | 121 (10 mg dose) | 121 (10 mg dose) |

| Tmax (hours) | 1.6 | 1.6 |

| Half-Life (hours) | 2-3 | 2-3 |

| Metabolism | CYP3A4 dominant | CYP3A4 dominant |

| Sedative Effect | High | High |

| Neuroprotective Potential | Moderate | Low |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Metabolic Stability : The incorporation of deuterium atoms has been shown to improve metabolic stability, potentially leading to prolonged effects compared to standard zolpidem .

- Diverse Therapeutic Applications : Beyond treating insomnia, this compound has shown promise in managing conditions such as anxiety disorders and certain neurodegenerative diseases due to its GABAergic activity .

- Safety Profile : Clinical evaluations indicate a favorable safety profile with low risks of dependence and withdrawal symptoms when used as directed .

Q & A

Q. What is the primary role of Zolpidem-d6 in pharmacological and toxicological studies?

this compound, a deuterium-labeled isotopologue of Zolpidem, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Zolpidem in biological matrices. Its deuterated structure minimizes matrix effects and co-elution interference, enabling precise calibration and recovery rate calculations . Methodological protocols typically involve spiking known concentrations of this compound into samples to normalize signal variability caused by ionization efficiency differences in MS detection .

Q. How does deuterium labeling in this compound improve analytical accuracy compared to non-labeled standards?

Deuterium labeling introduces a mass shift (e.g., +6 Da for six deuterium atoms) that distinguishes this compound from endogenous Zolpidem during MS analysis. This isotopic separation reduces spectral overlap, enhancing specificity. Additionally, this compound’s similar physicochemical properties to the analyte ensure comparable extraction efficiency and chromatographic behavior, mitigating recovery biases caused by protein binding or matrix complexity .

Q. What validation parameters are essential when incorporating this compound into an LC-MS/MS method?

Key validation steps include:

- Linearity : Assessing correlation between analyte/internal standard peak area ratios across concentration ranges (e.g., 2–750 ng/mL for Zolpidem in blood).

- Precision and Accuracy : Replicate analyses to determine intra-/inter-day variability (e.g., CV% <15%) and recovery rates (e.g., 85–115%).

- Matrix Effects : Evaluating ion suppression/enhancement using post-column infusion or post-extraction spiking .

Advanced Research Questions

Q. How can researchers optimize collision energy (CE) parameters for this compound in tandem mass spectrometry?

CE optimization involves iterative testing of fragmentor voltages to maximize precursor-to-product ion transition signals. For example, this compound’s optimal CE for the transition m/z 328.08 → 271.07 is 60 V, determined via ramped energy experiments. Researchers should validate CE settings across multiple instruments to account for hardware variability and ensure reproducibility .

Q. What strategies address discrepancies in this compound recovery rates across heterogeneous biological matrices (e.g., plasma vs. whole blood)?

Matrix-specific calibration curves and matched-matrix internal standard corrections are critical. For instance, if plasma exhibits ion suppression due to phospholipids, use phospholipid removal plates during sample preparation. If whole blood introduces hemolysis-related interferences, pre-treat samples with formic acid to precipitate hemoglobin. Parallel analysis of unextracted (neat) standards helps isolate matrix-specific biases .

Q. How should researchers design studies to evaluate this compound’s stability under varying storage and processing conditions?

Stability testing protocols include:

- Short-term stability : Analyze samples after 24-hour room-temperature exposure.

- Freeze-thaw stability : Subject samples to 3+ cycles of freezing (−20°C) and thawing.

- Long-term stability : Store samples at −80°C for 1–6 months. Deviations >15% from baseline concentrations indicate instability, necessitating protocol adjustments (e.g., adding antioxidants or reducing thawing time) .

Q. What statistical approaches resolve contradictions in Zolpidem pharmacokinetic data when using this compound?

Use multivariate regression to control for covariates like age, liver function, or concomitant medications. For instance, nonlinear mixed-effects modeling (NONMEM) can disentangle Zolpidem’s variable absorption kinetics from analytical noise. Cross-validation with alternative internal standards (e.g., Zuclopentixol-d6) further isolates methodological artifacts .

Methodological Best Practices

- Reproducibility : Document extraction protocols (e.g., protein precipitation with acetonitrile), LC gradients, and MS parameters (e.g., dwell time: 10 ms) in detail to enable replication .

- Ethical Compliance : Ensure human subject research adheres to institutional review board (IRB) guidelines, particularly for studies involving Zolpidem’s neuropharmacological effects .

- Literature Synthesis : Systematically review prior this compound applications using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps and refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.